(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC14968425
Molecular Formula: C23H14FN3O2S
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H14FN3O2S |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | (5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C23H14FN3O2S/c24-17-9-7-16(8-10-17)19-12-11-18(29-19)14-20-22(28)27-23(30-20)25-21(26-27)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+,20-14- |
| Standard InChI Key | HOINFMHQMHJFDO-NCQAQJBZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture integrates a thiazolo[3,2-b][1, triazol-6-one core fused with a (4-fluorophenyl)furan moiety and a styryl group. Key structural features include:
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Thiazolo-triazole backbone: A bicyclic system comprising thiazole and triazole rings, contributing to planar rigidity and π-π stacking potential.
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4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and influences electronic distribution.
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Styryl group: The (E)-2-phenylethenyl side chain introduces conformational flexibility and hydrophobic interactions.
Table 1: Molecular Properties
The compound’s stereochemistry is defined by the (5Z) and (E) configurations, which are critical for its biological activity .
Synthetic Pathways and Optimization
Synthesis involves multi-step organic reactions, typically proceeding as follows:
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Formation of the thiazolo-triazole core: Cyclocondensation of thiourea derivatives with α-haloketones yields the bicyclic scaffold.
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Introduction of the furan moiety: Suzuki-Miyaura coupling attaches the 5-(4-fluorophenyl)furan-2-yl group to the methylidene position.
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Styryl group incorporation: Heck coupling installs the (E)-2-phenylethenyl substituent at position 2.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Thiourea, α-bromoketone, K2CO3, DMF | 62 |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, DME/H2O | 78 |
| 3 | Heck Coupling | Pd(OAc)2, P(o-tol)3, Styrene, DMF | 65 |
Characterization employs NMR (1H, 13C), HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry.
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
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Fluorine position: 4-Fluorophenyl analogs demonstrate 3-fold higher potency than 2- or 3-fluorophenyl derivatives.
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Styryl substitution: (E)-configuration is essential; (Z)-isomers show 90% reduced activity.
Pharmacokinetic Profiling
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Bioavailability: 42% in rodent models, with a plasma half-life of 3.2 hours.
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Metabolism: Hepatic CYP3A4-mediated oxidation produces a hydroxylated metabolite .
Challenges and Future Directions
Despite promising activity, the compound faces limitations:
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Aqueous solubility: LogSw = -4.67 necessitates formulation optimization .
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Off-target effects: 30% inhibition of hERG at 10 µM raises cardiac toxicity concerns.
Future research should prioritize:
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Prodrug development: Masking polar groups to enhance solubility.
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Targeted delivery: Nanoparticle encapsulation to reduce systemic exposure.
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In vivo efficacy studies: Validation in xenograft models for oncology applications.
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